(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a piperidine ring, a phenyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 3-oxo-3-piperidin-1-ylpropylamine. This can be achieved through the reaction of piperidine with a suitable acylating agent, such as an acyl chloride or anhydride, under basic conditions.
Coupling with Phenylethenesulfonyl Chloride: The piperidine derivative is then reacted with phenylethenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification techniques, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles, such as amines or thiols, replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(piperidin-1-yl)propanenitrile
- 3-Oxo-3-(piperidin-1-yl)propanoic acid
- Ethyl 3-oxo-3-(piperidin-1-yl)propanoate
Uniqueness
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide is unique due to the presence of the phenylethenesulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-12-5-2-6-13-18)9-11-17-22(20,21)14-10-15-7-3-1-4-8-15/h1,3-4,7-8,10,14,17H,2,5-6,9,11-13H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGWQDKJUKIRU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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